Cas no 867167-05-3 (4-Chloro-2-methyl-6-(trifluoromethyl)quinoline)

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with potential applications in pharmaceutical and agrochemical research. The presence of chloro and trifluoromethyl substituents enhances its reactivity, making it a versatile intermediate for synthesizing biologically active compounds. Its structural features contribute to improved metabolic stability and lipophilicity, which are advantageous in drug discovery. The compound's well-defined molecular framework allows for precise modifications, facilitating the development of targeted molecules. High purity and consistent quality ensure reliable performance in synthetic applications. This quinoline derivative is particularly useful in the study of heterocyclic chemistry and the design of novel therapeutic agents.
4-Chloro-2-methyl-6-(trifluoromethyl)quinoline structure
867167-05-3 structure
Product Name:4-Chloro-2-methyl-6-(trifluoromethyl)quinoline
CAS No:867167-05-3
MF:C11H7ClF3N
MW:245.628192186356
MDL:MFCD02179774
CID:869733
PubChem ID:329773490
Update Time:2025-11-05

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline
    • 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLQUINOLINE
    • 4-chloro-2-methyl-6-trifluoromethyl-quinoline
    • AB11427
    • CS-0322215
    • SCHEMBL5101813
    • MFCD02179774
    • 4-CHLORO-6-(TRIFLUOROMETHYL)-2-METHYLQUINOLINE
    • 4-Chloro-2-methyl-6-trifluoromethylquinoline, AldrichCPR
    • 867167-05-3
    • AKOS005199578
    • BB 0241063
    • DTXSID80589060
    • DB-358006
    • G78512
    • MDL: MFCD02179774
    • Inchi: 1S/C11H7ClF3N/c1-6-4-9(12)8-5-7(11(13,14)15)2-3-10(8)16-6/h2-5H,1H3
    • InChI Key: RPZVTQFAPZXWFN-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)N=C2C=CC(C(F)(F)F)=CC2=1

Computed Properties

  • Exact Mass: 245.02200
  • Monoisotopic Mass: 245.0219114g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.376
  • Boiling Point: 277.2°C at 760 mmHg
  • Flash Point: 121.5°C
  • Refractive Index: 1.55
  • PSA: 12.89000
  • LogP: 4.21540
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Security Information

  • Symbol: GHS05 GHS06
  • Signal Word:Danger
  • Hazard Statement: H301-H318
  • Warning Statement: P280-P301+P310-P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 25-41
  • Safety Instruction: 26-39-45
  • Hazardous Material Identification: T
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

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Additional information on 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Introduction to 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS No. 867167-05-3)

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, identified by its CAS number 867167-05-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential biological activities. This compound belongs to the quinoline family, a class of molecules well-documented for their broad spectrum of pharmacological applications, including antimicrobial, antimalarial, and anticancer effects. The presence of functional groups such as a chloro substituent at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 6-position contributes to the unique reactivity and biological profile of this molecule.

The structural configuration of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline imparts several advantages in terms of metabolic stability and binding affinity to biological targets. The trifluoromethyl group, in particular, is known to enhance lipophilicity and binding interactions with enzymes and receptors, making it a common moiety in drug design. This feature has been extensively explored in recent years, leading to the development of novel therapeutic agents with improved pharmacokinetic profiles.

In recent studies, 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline has been investigated for its potential role in modulating inflammatory pathways and inhibiting key enzymes involved in cancer progression. Research has demonstrated that quinoline derivatives can interact with transcription factors and signaling pathways critical for cell proliferation and survival. The specific substitution pattern in 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline enhances its ability to penetrate cellular membranes and exert its effects at the molecular level.

One notable area of research involves the use of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline as a scaffold for developing inhibitors of tyrosine kinases, which are overexpressed in many cancers. Studies have shown that quinoline-based compounds can selectively inhibit these kinases without significant toxicity to normal cells. The chloro and methyl substituents play crucial roles in optimizing the binding interactions with the active sites of these enzymes, thereby enhancing therapeutic efficacy.

The synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to introduce the desired functional groups efficiently. These synthetic strategies not only improve the accessibility of the compound but also allow for further structural modifications to tailor its biological activity.

From a medicinal chemistry perspective, 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline serves as an excellent starting point for structure-activity relationship (SAR) studies. By systematically varying one or more substituents, researchers can gain insights into which structural features are most critical for biological activity. This approach has been instrumental in identifying lead compounds for further development into novel drugs.

The pharmacokinetic properties of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline have also been thoroughly evaluated in preclinical studies. These studies indicate that the compound exhibits favorable solubility and bioavailability, making it suitable for oral administration. Additionally, preliminary toxicity assessments have shown that it is well-tolerated at therapeutic doses, although further studies are needed to fully characterize its safety profile.

In conclusion, 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS No. 867167-05-3) represents a promising candidate for drug development due to its unique structural features and demonstrated biological activity. Ongoing research continues to explore its potential applications in treating various diseases, particularly cancer and inflammatory disorders. As our understanding of molecular mechanisms advances, compounds like this are expected to play an increasingly important role in the development of next-generation therapeutics.

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